Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-
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Overview
Description
Morpholine, 4-[[(phenylthio)methyl]sulfonyl]- is an organic compound that features a morpholine ring substituted with a phenylthio group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[(phenylthio)methyl]sulfonyl]- typically involves the reaction of morpholine with phenylthiomethyl sulfone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[[(phenylthio)methyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Morpholine, 4-[[(phenylthio)methyl]sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-[[(phenylthio)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Morpholine, 4-[[(phenylthio)methyl]sulfonyl]- include other morpholine derivatives and compounds with phenylthio or sulfonyl groups. Examples include:
- Morpholine, 4-methyl-
- Pyrrolidine derivatives
- Sulfonyl-containing compounds
Uniqueness
What sets Morpholine, 4-[[(phenylthio)methyl]sulfonyl]- apart from similar compounds is its unique combination of a morpholine ring with both phenylthio and sulfonyl groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
55116-65-9 |
---|---|
Molecular Formula |
C11H15NO3S2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-(phenylsulfanylmethylsulfonyl)morpholine |
InChI |
InChI=1S/C11H15NO3S2/c13-17(14,12-6-8-15-9-7-12)10-16-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
MZLAJROCXQNPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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